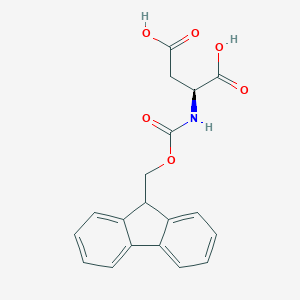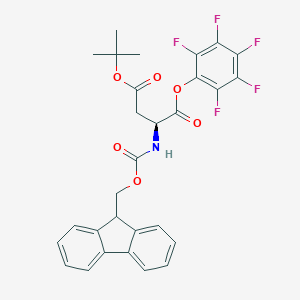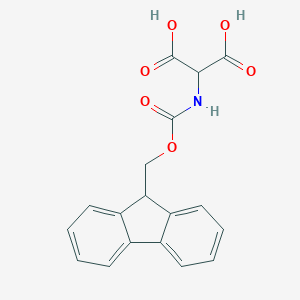
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Overview
Description
“5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid” is a chemical compound with the molecular formula C29H31NO7 . It has a molecular weight of 505.57 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C29H31NO7/c1-34-26-15-19 (36-14-8-7-13-28 (31)32)16-27 (35-2)24 (26)17-30-29 (33)37-18-25-22-11-5-3-9-20 (22)21-10-4-6-12-23 (21)25/h3-6,9-12,15-16,25H,7-8,13-14,17-18H2,1-2H3, (H,30,33) (H,31,32) .Physical And Chemical Properties Analysis
This compound has a melting point of 178-180°C .Scientific Research Applications
Peptide Synthesis
Fmoc-5-Ava-OH is widely used in solid-phase peptide synthesis (SPPS), a method by which peptides are chemically synthesized. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in SPPS, and it serves to protect the amino group during the peptide assembly. This compound, therefore, plays a crucial role in the synthesis of peptides, which can be used for various research and therapeutic purposes .
Drug Development
In drug development, Fmoc-5-Ava-OH can be utilized in the synthesis of peptide-based drugs. .
Biomedical Applications
Fmoc-5-Ava-OH may also find applications in biomedical research, such as in the development of self-supporting hydrogels that can be used as extracellular matrices for cytotoxicity and cell adhesion assays. These hydrogels can provide a supportive environment for cell growth and are useful in tissue engineering and regenerative medicine .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is used in peptide synthesis , suggesting that its targets could be specific amino acid sequences in proteins.
Mode of Action
Fmoc-5-Ava-OH is a derivative of the amino acid valine, modified with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group serves as a protective group for the amino group during peptide synthesis . The terminal carboxylic acid of Fmoc-5-Ava-OH can react with primary amine groups in the presence of activators to form a stable amide bond .
Action Environment
The action, efficacy, and stability of Fmoc-5-Ava-OH can be influenced by various environmental factors. For instance, the efficiency of its role in peptide synthesis could be affected by factors such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLSWWGYZWBPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid | |
CAS RN |
123622-48-0 | |
| Record name | 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid improve the performance of perovskite solar cells?
A: The research article "[High efficiency and stability of perovskite solar cells from π-conjugated 5-(Fmoc-amino) valeric acid modification]" [] investigates the incorporation of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid into perovskite solar cells. While the abstract doesn't provide specific details on the mechanism of action, it highlights that the modification leads to enhanced efficiency and stability of the solar cells. This suggests that the compound likely plays a role in optimizing the perovskite film formation, improving charge transport, or reducing defect sites within the cell, all of which can contribute to better device performance. Further research is needed to elucidate the precise interactions and mechanisms at play.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














